molecular formula C27H26N2O6 B613432 Fmoc-Leu-Onp CAS No. 71989-25-8

Fmoc-Leu-Onp

Cat. No. B613432
CAS RN: 71989-25-8
M. Wt: 474.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .


Synthesis Analysis

Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .


Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Chemical Reactions Analysis

Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .


Physical And Chemical Properties Analysis

Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .

Scientific Research Applications

  • Fmoc-Leu-Onp acts as a distinct PPARgamma ligand. It induces a particular allosteric configuration of PPARgamma, leading to selective modulation of PPARgamma-signaling pathways. This includes activation of insulin sensitization but not adipogenesis, making it a potential agent for improving insulin sensitivity in diabetes research (Rocchi et al., 2001).

  • In the context of crystallography, this compound undergoes a reversible isomorphous phase transition, characterized by a specific intermolecular interaction. This finding is significant for understanding molecular interactions and crystal formation (Pal et al., 2015).

  • This compound is used in microwave-assisted peptide synthesis in water. This method is a significant advancement in peptide synthesis, demonstrating the efficiency of Fmoc-amino acids in aqueous conditions (Hojo et al., 2012).

  • It is also employed in the solid-phase synthesis of oligourea peptidomimetics. This approach is crucial for the synthesis of specific peptide sequences and analogs, demonstrating the versatility of this compound in peptide engineering (Boeijen et al., 2001).

  • This compound plays a role in circular aqueous Fmoc/t-Bu solid-phase peptide synthesis. This method combines sustainable chemistry principles with peptide synthesis, highlighting the ecological aspect of using this compound in peptide synthesis (Pawlas & Rasmussen, 2021).

  • It has been used to study the dynamics of leucine methyl groups in proteins, providing insights into protein structure and dynamics (Vugmeyster et al., 2010).

Mechanism of Action

Target of Action

Fluorenylmethyloxycarbonyl-Leucine-Ortho-Nitrophenylalanine (Fmoc-Leu-Onp) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid or peptide, where it acts as a protecting group . The role of this compound is to protect the amino group during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of an amino acid or peptide. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate linkage, effectively protecting the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed by treatment with a base such as piperidine .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. Specifically, it allows for the step-by-step assembly of peptides in a process known as solid-phase peptide synthesis (SPPS) . This enables the efficient synthesis of complex peptides .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide cleavage and deprotection steps .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amino groups. This allows for the precise assembly of complex peptides, including those of significant size and complexity . The use of this compound in peptide synthesis has been instrumental in advancing research in various fields, including drug discovery, biochemistry, and molecular biology .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base, with piperidine being commonly used . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of peptide synthesis . It’s also worth noting that the Fmoc group is sensitive to light, which can lead to unwanted side reactions .

Safety and Hazards

Fmoc-Leu-OH should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-Leu-OH has potential applications in the field of peptide synthesis due to its inherent hydrophobicity and aromaticity . It is a valuable resource for research in the post-genomic world .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEIXSDKRRSDPM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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